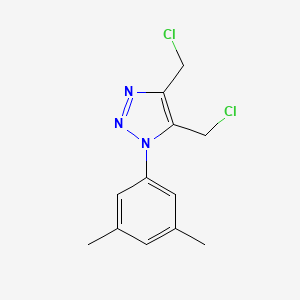

4,5-bis(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

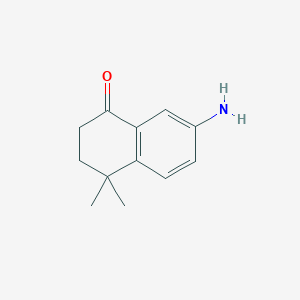

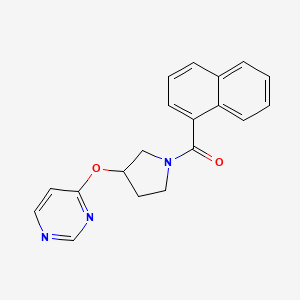

The compound "4,5-bis(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole" is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds featuring a five-membered ring containing three nitrogen atoms. This particular derivative is characterized by the presence of chloromethyl groups and a dimethylphenyl group attached to the triazole ring. Although the provided papers do not directly discuss this compound, they do provide insights into similar triazole derivatives, which can be useful for understanding the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of azide-alkyne cycloaddition reactions, as seen in the synthesis of bis-1,2,3-triazole derivatives . This copper (I)-catalyzed reaction is a common method for creating a wide variety of triazole compounds with different substituents. While the specific synthesis of "4,5-bis(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole" is not detailed in the provided papers, the methodologies discussed could potentially be adapted for its synthesis.

Molecular Structure Analysis

X-ray crystallography is a powerful tool for determining the molecular structure of triazole derivatives, as demonstrated in the studies of various triazole compounds . These analyses reveal the spatial arrangement of atoms within the molecule and the conformation of the substituents around the triazole ring. Such structural information is crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

The reactivity of triazole derivatives can be influenced by the substituents attached to the triazole ring. For instance, the presence of chloromethyl groups in a triazole compound could make it a suitable electrophile for nucleophilic substitution reactions . Additionally, the presence of a dimethylphenyl group could affect the compound's electronic properties and thus its reactivity in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. For example, the presence of chloromethyl groups could increase the compound's polarity, potentially affecting its solubility in different solvents . The molecular weight, crystal system, and density are also important physical properties that can be obtained through spectroscopic and crystallographic methods .

Scientific Research Applications

Corrosion Inhibition

Corrosion Protection of Metals : Triazole derivatives have been extensively studied for their role in protecting metals from corrosion. For instance, the efficiency of 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole as a corrosion inhibitor for mild steel in acidic media has been demonstrated through electrochemical methods and weight loss measurements (Lagrenée et al., 2002). This includes their use in hydrochloric and sulphuric acid solutions, showing significant inhibition efficiencies.

Adsorption Mechanisms : The adsorption behavior of these triazole derivatives on metal surfaces, such as mild steel, obeys Langmuir's adsorption isotherm. Studies have evaluated their inhibitive efficiency using techniques like weight loss, electrochemical impedance spectroscopy, and polarization curves (Bentiss et al., 2007).

Materials Science

- Electron-Transport Materials : Triazole derivatives have been developed for use in phosphorescent organic light-emitting diodes (OLEDs). For example, modified bis(triazolyl)silanes with different substituents have been investigated for their electron-transporting properties in blue phosphorescent OLEDs, showing significant improvement in device performance (Yi et al., 2016).

Pharmaceutical Applications

- Antimicrobial and Anticancer Agents : Triazole derivatives have also been explored for their antimicrobial and anticancer properties. For instance, novel thioglycosides and acyclonucleoside analogs carrying 1,2,3-triazole moieties have been synthesized and screened for antimicrobial activity (Aouad, 2016). Additionally, acyclonucleoside analogues tethered 1,2,4-triazole have been introduced as anticancer agents, targeting epidermal growth factor receptor kinase and microtubules (Aouad et al., 2019).

properties

IUPAC Name |

4,5-bis(chloromethyl)-1-(3,5-dimethylphenyl)triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2N3/c1-8-3-9(2)5-10(4-8)17-12(7-14)11(6-13)15-16-17/h3-5H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQBJXCCBQULPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=C(N=N2)CCl)CCl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-bis(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide](/img/structure/B2548672.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine](/img/structure/B2548673.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2548675.png)

![(2Z)-2-[(2-chlorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2548680.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2548683.png)

![2-(4-chlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2548687.png)